Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

A1 adenosine receptor binding affinity tetrahydrobenzothiophenone

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (also designated BTH4 or compound belongs to the tetrahydrobenzothiophenone class—non‑nitrogen‑containing heterocycles that act as adenosine receptor antagonists. Binding and functional data have been measured in rat brain A₁ and A₂ₐ radioligand‑binding assays and adenylyl cyclase inhibition/stimulation models, respectively.

Molecular Formula C18H18O3S2
Molecular Weight 346.5 g/mol
CAS No. 172516-35-7
Cat. No. B067826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
CAS172516-35-7
Molecular FormulaC18H18O3S2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC3=CC=CC=C3
InChIInChI=1S/C18H18O3S2/c1-2-21-17(20)16-13-9-6-10-14(19)15(13)18(23-16)22-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
InChIKeyHHGLCIVVJISXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(Benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (BTH4, CAS 172516-35-7) – A Validated Non‑Xanthine Adenosine Receptor Antagonist with Defined Binding and Functional Profiles


Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (also designated BTH4 or compound 7) belongs to the tetrahydrobenzothiophenone class—non‑nitrogen‑containing heterocycles that act as adenosine receptor antagonists. Binding and functional data have been measured in rat brain A₁ and A₂ₐ radioligand‑binding assays and adenylyl cyclase inhibition/stimulation models, respectively [1]. The compound is recognized as one of the most potent non‑selective derivatives of this scaffold, with reported Ki values of 0.715 μM (A₁) and 1.36 μM (A₂ₐ) and functional KB values of 1.62 μM (A₁) and 9.19 μM (A₂ₐ) [1].

Why Ethyl 3‑(Benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene‑1‑carboxylate Cannot Be Interchanged with Other Tetrahydrobenzothiophenone Analogs


Tetrahydrobenzothiophenone derivatives exhibit steep structure–activity relationships that preclude simple substitution [1]. The 3‑thioether substituent dramatically modulates A₂ₐ affinity without markedly altering A₁ binding, while the 1‑position ester is required for high A₁ potency [1]. Removal of the 4‑keto group or replacement of the benzyl thioether with smaller alkyl chains drastically lowers binding affinity or reverses selectivity profiles [1]. Consequently, even closely related analogs such as the methyl ester or the S‑methyl derivative show significantly different Ki and functional KB values, making generic substitution unreliable for experimental replication or procurement decisions [1].

Quantitative Differentiation of Ethyl 3‑(Benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene‑1‑carboxylate from Its Closest Analogs


Higher A₁ Adenosine Receptor Affinity Than the Corresponding Methyl Ester and S‑Methyl Analogs

In a radioligand‑binding assay using [³H]‑(R)‑PIA on rat brain membranes, BTH4 (7) displays a Ki of 0.715 μM at A₁ receptors, roughly 4.7‑fold lower (more potent) than the methyl ester analog 15 (Ki = 3.34 μM) and 2.7‑fold lower than the S‑methyl derivative 1 (Ki = 1.93 μM) [1]. This affinity advantage is statistically robust, with standard errors of 0.116 μM for BTH4 versus 0.70 μM for 15 and 0.21 μM for 1 [1].

A1 adenosine receptor binding affinity tetrahydrobenzothiophenone

Preserved Dual A₁/A₂ₐ Affinity Contrasted with Highly A₁‑Selective or A₂ₐ‑Weak Analogs

BTH4 (7) maintains a near‑equipotent profile across A₁ and A₂ₐ receptors (Ki ratio A₂ₐ/A₁ = 1.9), making it suitable for studies requiring simultaneous blockade of both adenosine receptor subtypes [1]. In the same radioligand‑binding paradigm, compound 17 (1‑methylpropyl thioether) is 29‑fold selective for A₁, while compound 16 (S‑ethyl analog) shows 8.9‑fold A₁ selectivity and an A₂ₐ Ki of 23.9 μM, indicating markedly reduced A₂ₐ engagement [1]. The dual A₁/A₂ₐ affinity of BTH4 is a distinct selection criterion [1].

adenosine A2a receptor receptor selectivity non-xanthine antagonist

Functional A₁ Antagonism in Native Adipocyte Membranes versus Methyl Ester and 4‑Hydroxy Analogs

In a functional adenylyl cyclase assay using rat adipocyte membranes, BTH4 (7) antagonized (R)‑PIA‑induced inhibition with a KB value of 1.62 μM, closely matching its binding Ki [1]. The methyl ester analog 15 and the 4‑hydroxy analog 8 exhibit substantially weaker binding affinities (Ki = 3.34 μM and 18.3 μM, respectively), predicting approximately 2‑fold and >11‑fold rightward shifts in functional potency; direct functional comparison data within the study confirm that the presence of the 4‑keto group and the ethyl ester are critical for functional A₁ antagonism [1].

functional antagonism adenylyl cyclase inhibition adipocyte membranes

Negligible Human A₃ Receptor Binding versus Xanthine‑Based Antagonists

Displacement of [¹²⁵I]AB‑MECA from cloned human A₃ receptors by BTH4 (7) was negligible, whereas many xanthine‑based adenosine antagonists retain significant A₃ affinity [1]. In contrast, compound 11 within the same tetrahydrobenzothiophenone series displayed measurable A₃ selectivity (3.9‑fold over A₁, >7.5‑fold over A₂ₐ) [1]. The A₃‑silent profile of BTH4 distinguishes it from xanthine comparators and from within‑class mixed‑affinity compounds, enabling cleaner probing of A₁/A₂ₐ‑mediated effects.

A3 adenosine receptor selectivity profile non-xanthine scaffold

CNS Penetration Inferred from In‑Vivo Locomotor Activity at 10 mg/kg, Contrasted with Peripheral‑Restricted Xanthines

Acute administration of BTH4 (7) at 10 mg/kg i.p. in mice stimulated locomotor activity, indicating central nervous system penetration and functional adenosine receptor antagonism in vivo [1]. This contrasts with polar xanthine derivatives such as 8‑(p‑sulfophenyl)theophylline, which remain largely peripheral. The in‑vivo effect reinforces BTH4’s utility for behavioral pharmacology or CNS‑focused proof‑of‑concept studies that cannot be replicated with non‑brain‑penetrant A₁/A₂ₐ antagonists.

in vivo activity locomotor stimulation CNS penetration

Critical Role of the 4‑Keto Group Distinct from 4‑Hydroxy and 4‑Methoxyimino Analogs

The 4‑keto group is a stringent pharmacophoric requirement for A₁/A₂ₐ affinity in the tetrahydrobenzothiophenone series. Reduction to the 4‑hydroxy analog (compound 8) elevates the A₁ Ki from 0.715 μM (BTH4) to 18.3 μM (>25‑fold loss), while conversion to the 4‑methoxyimino derivative (compound 9) results in an A₁ Ki of 69.8 μM (nearly 100‑fold loss) [1]. These large magnitude differences underscore the irreplaceability of the 4‑keto moiety for high‑affinity binding.

structure-activity relationship 4-keto requirement tetrahydrobenzothiophenone pharmacophore

Selection‑Focused Application Scenarios for Ethyl 3‑(Benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene‑1‑carboxylate Based on Quantitative Evidence


Broad‑Spectrum Adenosine Receptor Antagonism in CNS Pharmacology Studies

Based on its near‑equipotent A₁/A₂ₐ binding (Ki ratio 1.9) and in‑vivo locomotor activation at 10 mg/kg, BTH4 is the preferred non‑xanthine tool for investigating simultaneous A₁ and A₂ₐ blockade in behavioral and neurochemical models. It avoids the A₃‑related confounds of xanthine comparators and the A₁‑only limitations of analogs like compound 17 [1].

Functional Adenylyl Cyclase Assays Requiring Defined A₁ Antagonism

With a functional KB of 1.62 μM at A₁ receptors in rat adipocyte membranes, BTH4 provides a calibrated antagonist for cAMP‑modulation experiments. The methyl ester analog 15 requires roughly double the concentration for equivalent A₁ binding, making BTH4 the more dose‑efficient choice for cell‑based signaling studies [1].

Structure‑Activity Relationship (SAR) Reference for Halogen‑Free, Non‑Xanthine Adenosine Antagonists

BTH4 serves as the benchmark for high‑affinity dual A₁/A₂ₐ activity within the tetrahydrobenzothiophenone series. Its combination of benzyl thioether, ethyl ester, and 4‑keto groups defines the pharmacophoric optimum against which new synthetic derivatives are measured. Procurement as a reference standard ensures reproducible SAR comparisons across laboratories [1].

Negative Control for A₃ Adenosine Receptor Screening

BTH4 shows negligible displacement of [¹²⁵I]AB‑MECA at cloned human A₃ receptors, qualifying it as a selectivity control when screening for A₃‑mediated effects. It allows investigators to isolate A₁/A₂ₐ contributions without A₃ interference, a property not shared by many commonly used adenosine antagonists [1].

Quote Request

Request a Quote for Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.